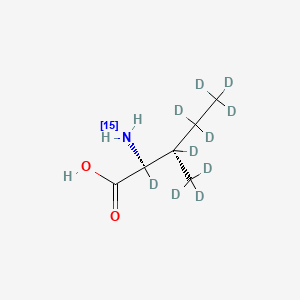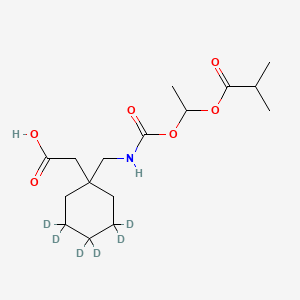
AR antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AR antagonist 2 is a second-generation androgen receptor antagonist. Androgen receptor antagonists are compounds that inhibit the action of androgens, which are male sex hormones. These antagonists are primarily used in the treatment of prostate cancer, a hormone-dependent malignancy. The development of second-generation androgen receptor antagonists, such as this compound, has significantly improved the survival rates of patients with prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AR antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
AR antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties. These derivatives are often studied to identify compounds with improved efficacy and reduced side effects .
Aplicaciones Científicas De Investigación
AR antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of androgen receptor antagonists.
Biology: Investigated for its effects on androgen receptor signaling pathways and its potential to inhibit the growth of prostate cancer cells.
Medicine: Clinically used to treat prostate cancer, particularly in cases where the disease has become resistant to first-generation androgen receptor antagonists.
Industry: Employed in the development of new therapeutic agents and in the study of drug resistance mechanisms.
Mecanismo De Acción
AR antagonist 2 exerts its effects by binding to the androgen receptor, thereby preventing the activation of androgen-responsive genes. This inhibition disrupts the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells. The compound’s molecular targets include the ligand-binding domain of the androgen receptor, and its action involves blocking the receptor’s interaction with androgens .
Comparación Con Compuestos Similares
Similar Compounds
Enzalutamide: A second-generation androgen receptor antagonist with a similar mechanism of action.
Apalutamide: Another second-generation antagonist used in the treatment of prostate cancer.
Darolutamide: Known for its unique structure and reduced central nervous system side effects compared to other antagonists.
Uniqueness
AR antagonist 2 is unique in its ability to overcome certain resistance mechanisms that limit the efficacy of other androgen receptor antagonists. Its structure allows for a high binding affinity to the androgen receptor, making it a potent inhibitor of androgen receptor signaling. Additionally, this compound has shown efficacy in preclinical models of castration-resistant prostate cancer, highlighting its potential as a valuable therapeutic agent .
Propiedades
Fórmula molecular |
C22H17ClFN5O2S |
|---|---|
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
2-chloro-4-[3-(2-ethyl-9-fluoro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzonitrile |
InChI |
InChI=1S/C22H17ClFN5O2S/c1-4-13-7-18(30)27-11-15(9-17(24)19(27)26-13)29-21(32)28(20(31)22(29,2)3)14-6-5-12(10-25)16(23)8-14/h5-9,11H,4H2,1-3H3 |
Clave InChI |
PPFZIPUXQJGMQZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)N2C=C(C=C(C2=N1)F)N3C(=S)N(C(=O)C3(C)C)C4=CC(=C(C=C4)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


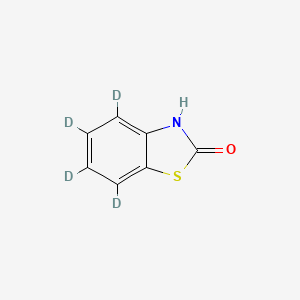
![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
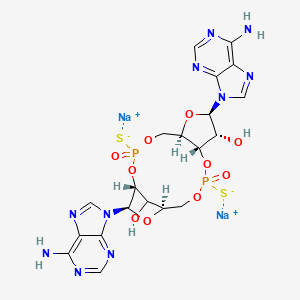
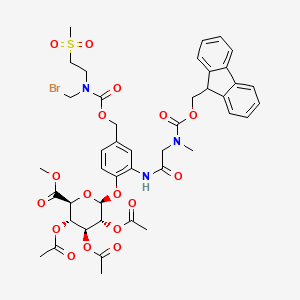
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)

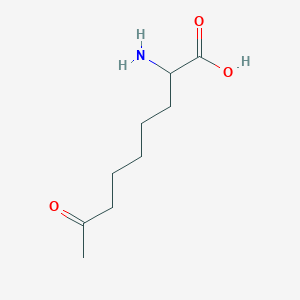
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
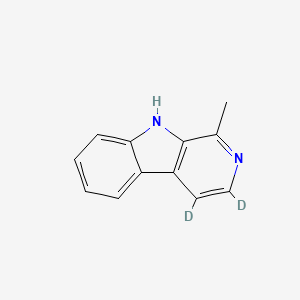

![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)

